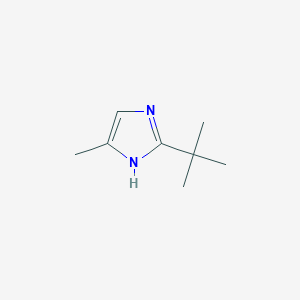![molecular formula C24H26ClFN4OS B2526040 N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223814-53-6](/img/structure/B2526040.png)
N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is not directly reported in the provided papers. However, a related synthesis process is described in the first paper, where a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared using a one-pot reaction sequence. This involved a Beckmann rearrangement followed by trifluoroacetylation with trifluoroacetic anhydride . Although the target compound is not mentioned, the methodology could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the target compound is not directly analyzed in the provided papers. However, the second paper discusses the crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which was determined using NMR and X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the target compound.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. However, the first paper does evaluate the antiplasmodial properties of related compounds, which involves their interaction with the parasite lactate dehydrogenase . This indicates that the target compound may also be capable of engaging in biologically relevant chemical reactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not detailed in the provided papers. However, the second paper provides crystal data for a structurally related compound, which includes information on the crystal system, space group, and cell dimensions . This data can be useful in predicting the physical properties of the target compound, such as solubility and stability, which are important for its practical applications.
科学的研究の応用
Receptor Agonist Research
One of the significant applications of compounds related to N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is in the development of receptor agonists. For example, research on similar triazaspirodecanone compounds has led to the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity and behave as full agonists in biochemical assays (Röver et al., 2000).
Antipsychotic Agent Development
Another area of application is in the development of antipsychotic agents. Compounds with a structure similar to N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have shown promising results in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy. These findings suggest a potential for reduced neurological side effects in such compounds (Wise et al., 1985).
NK2 Receptor Antagonist Research
Compounds structurally related to the query compound have been investigated as tachykinin NK2 receptor antagonists. Research in this area has focused on synthesizing compounds with equivalent NK2 receptor binding affinity and evaluating their potency and selectivity. This includes studies on the antagonistic activity in guinea pig trachea and potential for bronchoconstriction prevention (Smith et al., 1995).
Anti-Inflammatory Activity
A study on derivatives of a compound similar to the query compound showed significant anti-inflammatory activity. This research synthesized several derivatives and evaluated their anti-inflammatory properties, indicating potential therapeutic applications in this area (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4OS/c1-3-30-12-10-24(11-13-30)28-22(17-6-4-16(2)5-7-17)23(29-24)32-15-21(31)27-18-8-9-20(26)19(25)14-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBHHAWSTSKGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

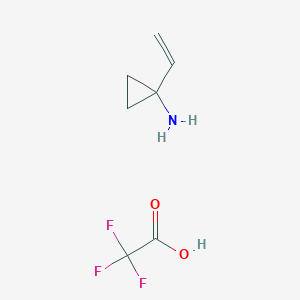
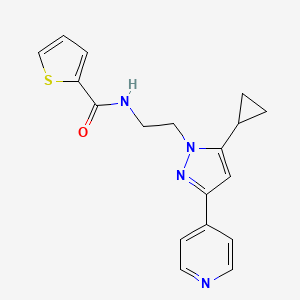
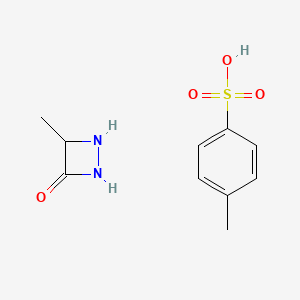

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2525966.png)
![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2525970.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2525971.png)
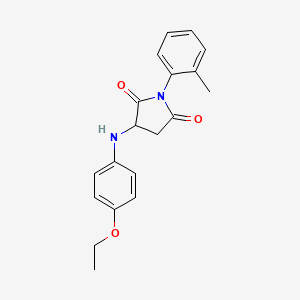
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)
![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)
